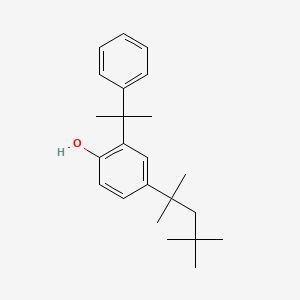

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

Description

Properties

IUPAC Name |

2-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O/c1-21(2,3)16-22(4,5)18-13-14-20(24)19(15-18)23(6,7)17-11-9-8-10-12-17/h8-15,24H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHZKWDILKBQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888423 | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73936-80-8 | |

| Record name | 2-(1-Methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

The predominant and industrially viable method for the synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- involves the alkylation of tert-octylphenol with alpha-methyl styrene in the presence of a strongly acidic cation exchange resin catalyst. This method is notable for its simplicity, environmental friendliness, and high conversion and selectivity rates.

Detailed Procedure

-

- tert-octylphenol (provides the phenol core with the bulky tert-octyl substituent)

- alpha-methyl styrene (source of the 1-methyl-1-phenylethyl group)

-

- Strongly acidic cation exchange resin (solid acid catalyst)

-

- Temperature: 90–140°C

- Mode: Dropwise addition of alpha-methyl styrene into the reactor containing tert-octylphenol and catalyst

- Post-addition: Maintain temperature within 90–140°C to complete the reaction

-

- Filtration to recover and recycle the cation exchange resin catalyst

- Rectification (distillation) of the filtrate to purify the target compound

Advantages of the Method

- The catalyst can be separated by simple filtration without the need for acid, alkali, or water washing steps, minimizing wastewater generation and environmental impact.

- High raw material conversion rates, with alpha-methyl styrene conversion reaching 99% or above.

- High product selectivity, with the target phenol selectivity also at 99% or above.

- Catalyst can be reused and regenerated, supporting sustainable industrial-scale production.

Reaction Scheme and Mechanism

The reaction proceeds via electrophilic aromatic substitution where the alpha-methyl styrene acts as the alkylating agent, attaching the 1-methyl-1-phenylethyl group ortho to the phenol hydroxyl group. The tert-octyl group is already present at the para position on the phenol ring.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix tert-octylphenol with acidic resin | Reactor temperature set at 90–140°C |

| 2 | Dropwise addition of alpha-methyl styrene | Controls reaction rate and selectivity |

| 3 | Maintain temperature for completion | Ensures full conversion of alpha-methyl styrene |

| 4 | Filter catalyst | Catalyst recovered without washing |

| 5 | Rectify filtrate | Purify product to obtain Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- |

Research Findings and Industrial Relevance

- The method described is patented and reported in literature as a clean, efficient, and industrially scalable process.

- The use of a strongly acidic cation exchange resin is a key innovation that simplifies catalyst recovery and reduces environmental load compared to traditional acid catalysts.

- The high conversion and selectivity rates make this process economically attractive.

- The process is suitable for repeated catalyst use, which reduces operational costs and waste.

- The reaction conditions (temperature and controlled addition) optimize product yield and minimize side reactions.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | tert-octylphenol, alpha-methyl styrene |

| Catalyst | Strongly acidic cation exchange resin |

| Temperature | 90–140°C |

| Reaction mode | Dropwise addition of alpha-methyl styrene |

| Conversion rate | ≥ 99% for alpha-methyl styrene |

| Product selectivity | ≥ 99% for target phenol compound |

| Catalyst recovery | Simple filtration without washing steps |

| Environmental impact | Low wastewater generation, recyclable catalyst |

| Industrial suitability | High, suitable for clean production |

Chemical Reactions Analysis

Alkylation and Friedel-Crafts Reactions

The compound’s synthesis primarily involves alkylation strategies. A notable method involves reacting tert-octylphenol with α-methylstyrene in the presence of a strongly acidic cation exchange resin at 90–140°C ( ). This reaction proceeds via electrophilic aromatic substitution, where the resin acts as a recyclable catalyst, achieving >99% α-methylstyrene conversion. The bulky 1,1,3,3-tetramethylbutyl group directs substitution to the ortho position relative to the hydroxyl group, forming the final product ( ).

Key conditions :

-

Temperature: 90–140°C

-

Catalyst: Strongly acidic cation exchange resin

-

Yield: High (specific values not quantified)

UV-Induced Tautomerism

As a UV stabilizer, this compound undergoes keto-enol tautomerism upon UV irradiation ( ). The mechanism involves:

-

Absorption of UV light by the phenolic hydroxyl group.

-

Formation of an excited-state enol structure.

-

Isomerization to a keto form, dissipating energy as heat.

-

Reversion to the ground-state enol structure.

This reversible process enhances material stability in polymers and coatings by preventing UV-induced degradation ( ).

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, though steric hindrance from the 1-methyl-1-phenylethyl and tert-octyl substituents moderates reactivity. Potential oxidation pathways include:

-

Formation of quinones under strong oxidizing conditions.

-

Radical scavenging activity due to stabilization of phenoxy radicals by bulky groups.

Direct experimental data on oxidation products remain limited, but analogous phenolic compounds suggest these pathways are plausible ( ).

Esterification and Etherification

The hydroxyl group can participate in esterification or etherification, though reaction rates are reduced due to steric hindrance. For example:

-

Reaction with acyl chlorides to form esters.

-

Alkylation with alkyl halides to produce ethers.

These reactions are typically slow and require optimized conditions (e.g., elevated temperatures or polar aprotic solvents) ().

Comparative Reactivity with Analogues

The compound’s reactivity diverges from simpler phenols due to its steric profile. The table below highlights key differences:

| Reaction Type | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | 4-tert-Butylphenol | Bisphenol A |

|---|---|---|---|

| Alkylation Rate | Slow (steric hindrance) | Moderate | Fast |

| Oxidation Stability | High (stabilized radicals) | Moderate | Low |

| UV Absorption | Strong (tautomerism-mediated) | Weak | None |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of 441.61 g/mol. Its structure features multiple bulky substituents that influence its chemical behavior and applications.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. The specific compound has been studied for its effectiveness in scavenging free radicals, which can help in preventing oxidative stress-related diseases. Research indicates that hindered phenols like this one can act as effective antioxidants in various biological systems .

Environmental Applications

This compound is significant in environmental chemistry, particularly concerning its role as a stabilizer in polymers and coatings. Its ability to absorb UV light makes it valuable in protecting materials from degradation due to sunlight exposure. Additionally, studies have shown that it can be used to mitigate the effects of pollutants in aquatic environments by reducing the bioavailability of harmful substances .

Industrial Applications

In the industrial sector, phenol derivatives are utilized as intermediates in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The bulky structure of this compound allows it to serve as a building block for more complex organic synthesis processes, such as the production of specialty polymers and resins .

Data Tables

| Application Area | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Environmental Chemistry | Stabilizer in polymers; mitigates pollutant effects |

| Industrial Chemistry | Intermediate for pharmaceuticals and agrochemicals |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at [source] evaluated the antioxidant capacity of various phenolic compounds, including 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-. The results demonstrated that this compound effectively reduced oxidative damage in cellular models by inhibiting lipid peroxidation.

Case Study 2: Environmental Impact Assessment

In an environmental assessment published by [source], the effects of phenolic compounds on aquatic ecosystems were analyzed. The study found that the presence of this compound could reduce the toxicity of heavy metals in water bodies by forming stable complexes that limit bioavailability.

Mechanism of Action

The mechanism by which Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- exerts its effects involves the absorption of ultraviolet light. The benzotriazole moiety in the compound absorbs ultraviolet radiation and dissipates the energy as heat, preventing the ultraviolet light from reaching and damaging the underlying material. This process protects polymers and other materials from photodegradation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol

- CAS No.: 73936-91-1

- Molecular Formula : C₂₉H₃₅N₃O

- Molecular Weight : 441.6 g/mol

Structural Features :

- A hydroxyphenyl benzotriazole derivative with two key substituents:

Physicochemical Properties :

- Appearance : Yellowish powder or crystalline solid.

- Melting Point : 108–110°C.

- Solubility : High in organic solvents (e.g., butyl acetate, toluene) but insoluble in water.

- Purity : ≥98.5% (HPLC).

Table 1: Structural and Functional Comparison of Key Benzotriazole Derivatives

Key Differences and Research Findings:

Structural Impact on Performance :

- UV-928 ’s 1-methyl-1-phenylethyl group provides superior solubility in hydrophobic matrices compared to UV-320’s tert-butyl groups, which are less bulky.

- UV-329 lacks the aromatic substituent, reducing its compatibility with high-temperature coatings but maintaining utility in plastics.

Photostability and Efficiency: UV-928 exhibits broader UV absorption (up to 400 nm) vs. UV-234’s dual 1-methyl-1-phenylethyl groups enhance thermal stability, making it ideal for aerospace applications.

Environmental and Health Concerns: 4-(1,1,3,3-Tetramethylbutyl)phenol (CAS 140-66-9) is structurally similar to UV-928’s substituent but is flagged as an endocrine disruptor. UV-320 and UV-329 are under regulatory scrutiny due to persistence and bioaccumulation risks.

Biological Activity

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, also known by its CAS number 73936-80-8, is a chemical compound that has garnered attention for its potential biological activities and environmental implications. This article explores its biological activity, regulatory status, and relevant research findings.

- IUPAC Name : Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

- Molecular Formula : C24H34O

- Molecular Weight : 354.5 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its potential as an endocrine disruptor and its effects on aquatic organisms. It has been studied for its ability to interact with various biological systems:

- Endocrine Disruption : Evidence suggests that compounds similar to phenol derivatives can act as endocrine disruptors, potentially interfering with hormonal systems in animals and humans. This is particularly concerning in aquatic environments where these substances can accumulate and affect wildlife .

- Aquatic Toxicity : The compound is classified as hazardous to aquatic life. Studies indicate that phenolic compounds can lead to significant toxicity in fish and other aquatic organisms, raising alarms about their presence in water bodies .

Regulatory Status

According to the U.S. Environmental Protection Agency (EPA), this compound is subject to reporting under the Significant New Use Rule (SNUR). Specific requirements include monitoring its release into water systems and maintaining records of its use . The chemical has been flagged for potential risks associated with its production and application.

Case Studies

- Toxicity Assessment : A study conducted on the toxicity of various phenolic compounds demonstrated that those with bulky alkyl groups, like tetramethylbutyl groups, exhibit higher toxicity levels due to their lipophilicity and ability to bioaccumulate .

- Endocrine Activity : Research has indicated that certain phenolic compounds can bind to estrogen receptors, leading to altered reproductive functions in test organisms. This binding affinity raises concerns regarding the long-term ecological impacts of such substances .

Data Table: Toxicological Profile

| Property | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 < 10 mg/L |

| Chronic Toxicity (Aquatic) | NOEC < 0.5 mg/L |

| Endocrine Disruption | Positive in vitro assays |

| Bioaccumulation Factor | Log Kow = 6.5 |

Q & A

Q. What are the critical regulatory considerations when designing experiments involving this compound?

Researchers must comply with EPA reporting requirements under 40 CFR §721.10435 for significant new uses, including recordkeeping (e.g., §721.125) and restrictions on manufacturing/processing . The compound is also listed as a Substance of Very High Concern (SVHC) by ECHA, requiring rigorous risk mitigation in EU-based studies . Methodologically, ensure Material Safety Data Sheets (MSDS) are updated and institutional review boards approve handling protocols.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, NMR can differentiate substituents on the phenolic ring (e.g., 2-(1-methyl-1-phenylethyl) vs. 4-(1,1,3,3-tetramethylbutyl)), while HRMS confirms molecular weight (C21H28O, MW 296.45 g/mol) . Cross-validate with computational methods like density functional theory (DFT) to predict chemical shifts.

Q. What parameters should guide the selection of solvents for synthesizing derivatives of this compound?

Prioritize solvents with high solubility for the parent compound (e.g., cyclohexane or methanol, as noted in solubility data for structurally similar UV absorbers) . Test polarity using Hansen solubility parameters and validate via UV-Vis transmittance (>95% at 500 nm for purity) .

Advanced Research Questions

Q. How can contradictions in CAS registry entries for structurally similar compounds be resolved?

The compound (CAS 73936-80-8) is distinct from benzotriazole derivatives like UV-928 (CAS 73936-91-1). Use IUPAC nomenclature tools and structural elucidation (e.g., X-ray crystallography) to confirm identity. Cross-reference regulatory filings (e.g., EPA PMN P–99–1179) and peer-reviewed synthesis protocols to avoid misidentification .

Q. What experimental designs are optimal for stability studies under UV exposure?

Combine accelerated aging tests (e.g., QUV weathering chambers) with HPLC monitoring of degradation products. Co-formulate with Hindered Amine Light Stabilizers (HALS) to enhance photostability, as demonstrated in polymer coatings research . Measure changes in UV absorbance spectra (460–500 nm) to quantify efficacy .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Employ molecular docking or quantum mechanical simulations to assess steric effects from the 1,1,3,3-tetramethylbutyl group. Validate predictions via small-scale reactions (e.g., ethoxylation or Friedel-Crafts alkylation) and characterize products using GC-MS .

Q. What methodologies are recommended for evaluating antioxidative activity in biological systems?

Use in vitro assays like DPPH radical scavenging or ORAC (Oxygen Radical Absorbance Capacity). Compare results with structurally analogous antioxidants (e.g., 4-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl acrylate) and adjust substituent groups to enhance activity .

Data Contradiction Analysis

Q. Why do conflicting purity values appear across sources for related compounds?

Discrepancies (e.g., ≥98% purity in industrial reports vs. ≥98.5% in academic studies) arise from differing analytical methods (e.g., HPLC vs. titration). Standardize testing using ISO-accredited protocols and report detailed chromatographic conditions (e.g., column type, mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.